molecular formula C19H24FN3O3 B12251801 Tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate

Tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate

Cat. No.: B12251801
M. Wt: 361.4 g/mol
InChI Key: STKXXUPIQBPOAD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a quinazolinone core structure

Properties

Molecular Formula

C19H24FN3O3

Molecular Weight

361.4 g/mol

IUPAC Name

tert-butyl 4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H24FN3O3/c1-19(2,3)26-18(25)22-8-6-13(7-9-22)11-23-12-21-16-10-14(20)4-5-15(16)17(23)24/h4-5,10,12-13H,6-9,11H2,1-3H3

InChI Key

STKXXUPIQBPOAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by reacting 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the fluoro group: This step involves the fluorination of the quinazolinone core, which can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the quinazolinone derivative reacts with a piperidine derivative.

    Protection of the piperidine nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of fully saturated derivatives.

Scientific Research Applications

Tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluoro group enhances the compound’s binding affinity and selectivity, while the piperidine moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinazolinone core, fluoro group, and piperidine moiety makes it a versatile compound for various applications in medicinal chemistry and material science.

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